

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1524906

[Get Quote](#)

An In-depth Technical Guide to **6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its hydrochloride salts represent a pivotal class of heterocyclic compounds, serving as a foundational scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic routes, and critical applications, particularly in the development of targeted therapeutics. The pyrrolopyrimidine core, as a bioisostere of purine, demonstrates a remarkable propensity for interacting with the ATP-binding sites of various kinases. This has led to its emergence as a "privileged scaffold" in the design of inhibitors for critical oncology targets, including ATR, FAK, and KRAS. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the compound's utility as a strategic building block for novel pharmaceutical agents.

Core Chemical Identity and Physicochemical Properties

The compound of interest is a bicyclic heteroaromatic system where a pyrrolidine ring is fused to a pyrimidine ring. It is most commonly handled in its hydrochloride salt form to improve

stability and solubility. It is crucial to distinguish between the different salt forms available from commercial suppliers, as this affects molecular weight and handling properties.

- Free Base: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Hydrochloride: Typically refers to the monohydrochloride salt.
- Dihydrochloride: A common form where both the pyrimidine and the pyrrolidine nitrogens can be protonated.

The structural similarity of the pyrrolopyrimidine core to adenine allows it to function as an effective structural mimic, enhancing its potential as a kinase inhibitor.[\[1\]](#)

Chemical Structures

Below are the structures of the free base and its common hydrochloride salt forms. The dihydrochloride form is particularly prevalent in commerce.[\[2\]](#)

Caption: Chemical structures of the free base and dihydrochloride forms.

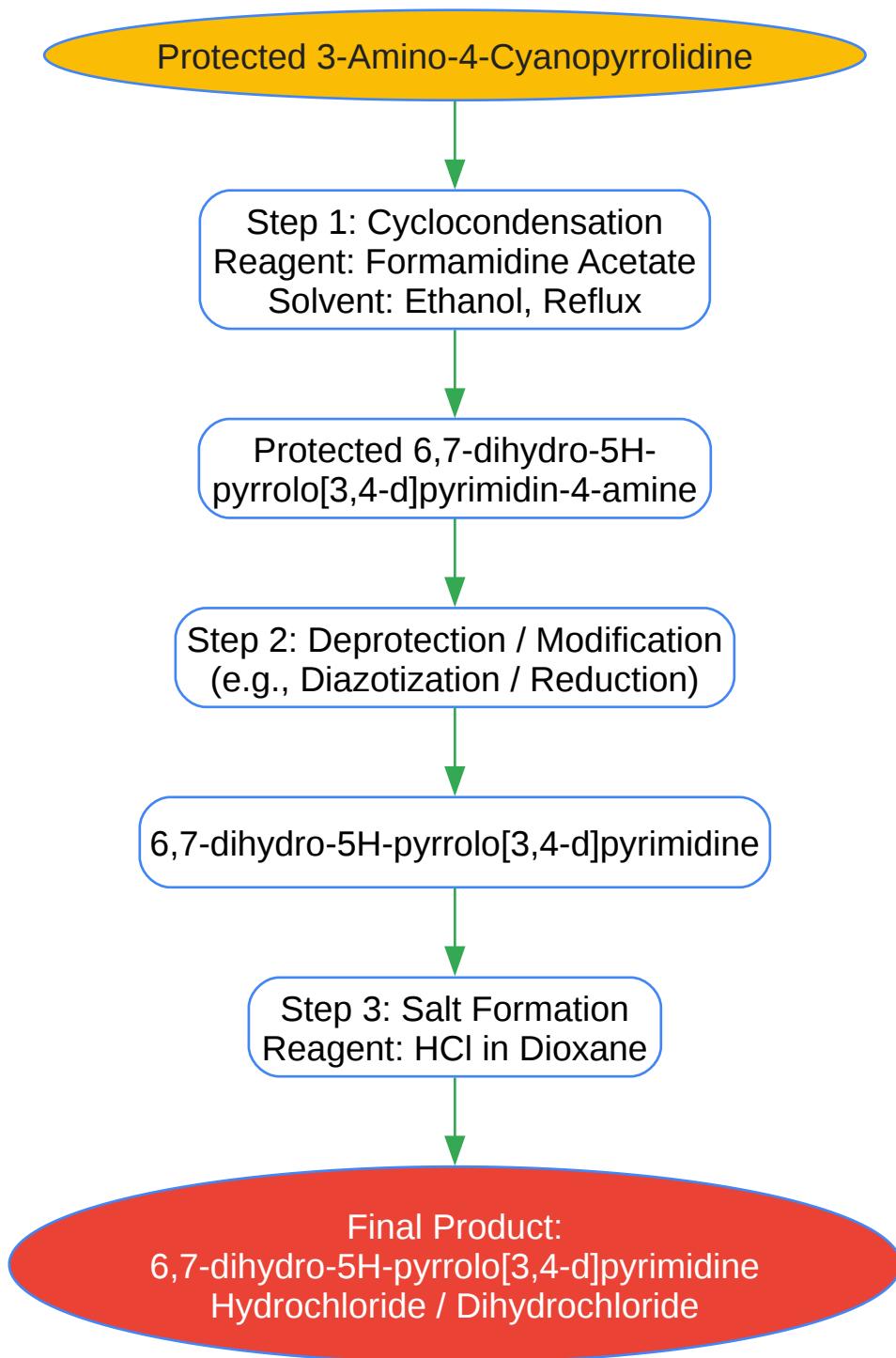
Physicochemical Data Summary

The following table summarizes key quantitative data for the different forms of the compound. Note that properties like LogP and TPSA are computational predictions.

Property	6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine	... hydrochloride[3] [4]	... dihydrochloride[2]
CAS Number	53493-80-4[5]	1187830-46-1[3][6]	157327-51-0[2]
Molecular Formula	C ₆ H ₇ N ₃	C ₆ H ₈ ClN ₃	C ₆ H ₉ Cl ₂ N ₃
Molecular Weight	121.14 g/mol	157.60 g/mol	194.06 g/mol
Purity	Not specified	≥96%	≥98%
TPSA	37.81 Å ²	37.81 Å ²	37.81 Å ²
LogP (calculated)	Not specified	0.5016	0.9234
Hydrogen Bond Donors	1	1	1
Hydrogen Bond Acceptors	3	3	3
Storage Conditions	Sealed, dry, room temp.[5]	Room temperature[3]	Room temp., dark, inert atm.

Synthesis and Characterization

While **6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride** is often sold as a building block, understanding its synthesis is key to appreciating its reactivity and potential for derivatization. Direct, published protocols for the parent compound are scarce; however, a plausible and representative synthetic workflow can be constructed based on established methods for analogous heterocyclic systems, such as classical cyclocondensation reactions.[7]


Representative Synthetic Protocol

This protocol is a representative, logical pathway. The critical step is the cyclocondensation to form the pyrimidine ring onto a pre-existing pyrrolidine core.

- Starting Material Preparation: Begin with a suitable 3,4-disubstituted pyrrolidine precursor, such as a protected 3-amino-4-cyanopyrrolidine. The choice of protecting group (e.g., Boc) on the pyrrolidine nitrogen is critical for directing reactivity and ensuring solubility.

- Cyclocondensation: React the pyrrolidine precursor with a small, electrophilic one-carbon unit, such as formamidine acetate or triethyl orthoformate. This reaction is typically heated in a polar solvent like ethanol or isopropanol. The intramolecular cyclization is driven by the nucleophilic attack of the amino group onto the intermediate formed from the cyano group and the C1 source.
- Deprotection: If a protecting group like Boc was used, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
- Salt Formation: The resulting free base is then treated with a stoichiometric amount of hydrochloric acid (typically as a solution in ether or isopropanol) to precipitate the desired hydrochloride or dihydrochloride salt, which can be isolated by filtration.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of the target compound.

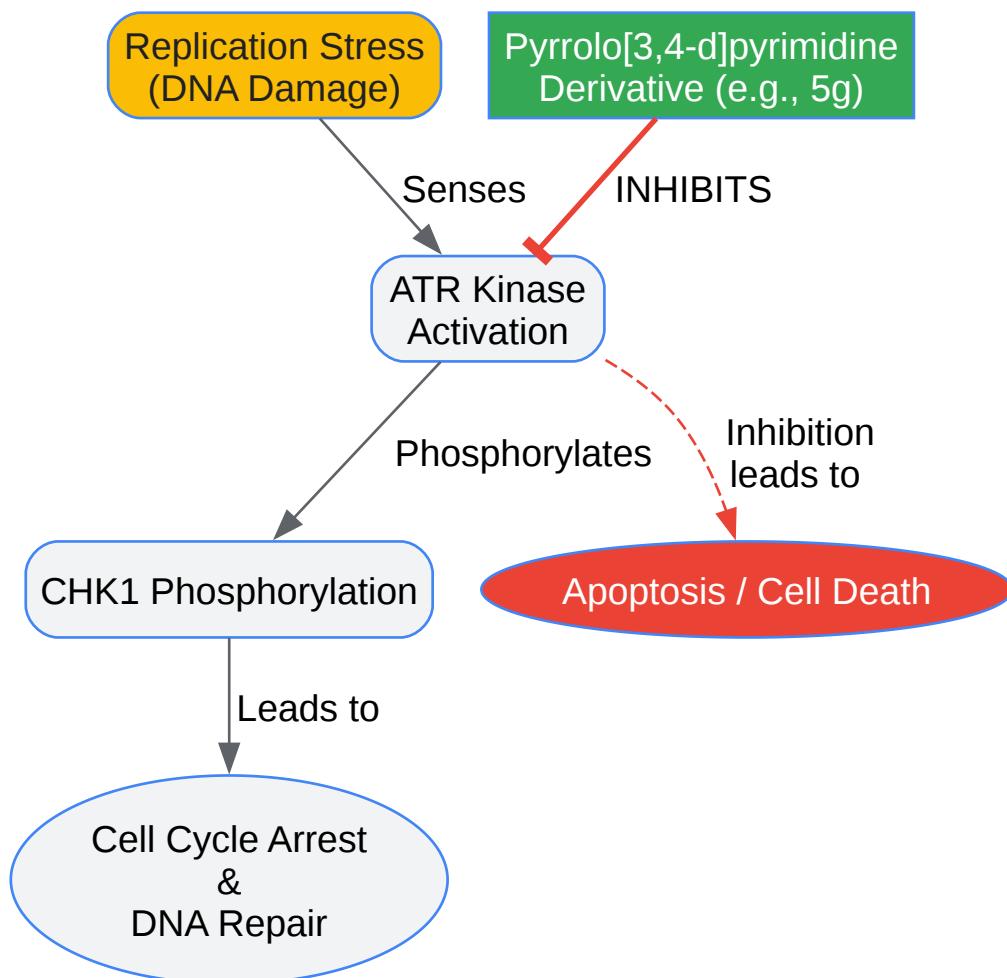
Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity. While specific spectra for the parent hydrochloride are not readily available in the literature, the expected characteristics can be predicted.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the two CH ₂ groups of the pyrrolidine ring (likely complex multiplets around 3.0-4.5 ppm), a signal for the NH proton (broad, exchangeable), and two distinct singlets or doublets for the pyrimidine protons in the aromatic region (8.0-9.0 ppm). Protonation will shift adjacent signals downfield.
¹³ C NMR	Aliphatic signals for the pyrrolidine carbons (40-60 ppm) and aromatic signals for the pyrimidine carbons (140-160 ppm), including the fused quaternary carbons.
Mass Spec (ESI+)	For the free base, a molecular ion peak [M+H] ⁺ at m/z 122.07. For the hydrochloride, this same peak will be observed as the HCl is lost in the gas phase.
FT-IR	N-H stretching vibrations (around 3200-3400 cm ⁻¹), C-H stretching (aliphatic and aromatic, 2850-3100 cm ⁻¹), and C=N/C=C stretching characteristic of the heteroaromatic system (1500-1650 cm ⁻¹).

Reactivity and Applications in Medicinal Chemistry

The true value of **6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride** lies in its role as a versatile scaffold for building complex, biologically active molecules. Its reactivity is centered on the secondary amine of the pyrrolidine ring, which serves as a key handle for derivatization.


The Pyrrolopyrimidine Scaffold as a Privileged Kinase Hinge-Binder

Kinases are a major class of drug targets, and their inhibition is a cornerstone of modern oncology. Most kinase inhibitors target the ATP-binding pocket. The pyrrolopyrimidine core is a structural mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved motif that anchors ATP. This inherent binding capability makes it an ideal starting point for designing potent and selective kinase inhibitors.[\[1\]](#)

Case Study: Inhibition of ATR Kinase for Cancer Therapy

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a pathway that cells use to repair DNA and survive genotoxic stress.[\[8\]](#) Many cancer cells have defects in other DDR pathways and become heavily reliant on ATR to survive the replication stress inherent to rapid proliferation. Inhibiting ATR can therefore be synthetically lethal to cancer cells.

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been discovered as a new class of highly potent ATR inhibitors.[\[1\]](#)[\[8\]](#) In one study, a derivative (compound 5g) exhibited an IC₅₀ value of 0.007 μM against ATR kinase and displayed significant anti-tumor activity by reducing the phosphorylation of ATR's downstream targets.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the ATR pathway by a pyrrolopyrimidine derivative.

Other Key Applications

- FAK Inhibitors: Phenyl-substituted derivatives have shown promise as inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and metastasis.^[7]
- KRAS Inhibitors: The scaffold has been used to design novel inhibitors targeting the challenging KRAS-G12D cancer mutation, with derivatives showing potent enzymatic inhibition.^[9]
- Anti-inflammatory Agents: Spiro-fused pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and shown to act as potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity.^[10]

Safety, Handling, and Storage

As a chemical intermediate intended for research, **6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride** requires careful handling in a laboratory setting.

- Usage: For research and further manufacturing use only, not for direct human use.[\[2\]](#)
- Safety: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.
- Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is more than a simple heterocyclic compound; it is a strategically vital building block for the development of next-generation therapeutics. Its structural resemblance to purines provides an innate advantage for targeting ATP-dependent enzymes, particularly kinases. The extensive research into its derivatives has validated the scaffold's utility in creating potent and selective inhibitors for critical targets in oncology and inflammation. For medicinal chemists and drug discovery scientists, a thorough understanding of this compound's properties, reactivity, and synthetic potential is essential for leveraging its full power in the design of novel, impactful medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]

- 4. 6,7-Dihydro-5H-Pyrrolo[3,4-D]Pyrimidine Hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsr.com [chemsrc.com]
- 5. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine - CAS:53493-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Buy 6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine | 23935-89-9 [smolecule.com]
- 8. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1524906#6-7-dihydro-5h-pyrrolo-3-4-d-pyrimidine-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b1524906#6-7-dihydro-5h-pyrrolo-3-4-d-pyrimidine-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com